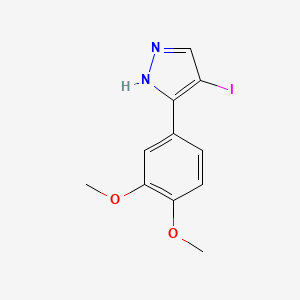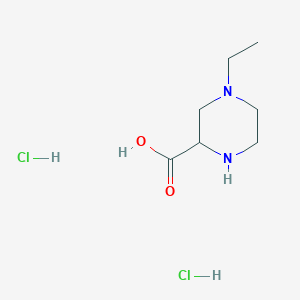
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group, an allyl group, and a pyrrolidine ring, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and allyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a base to form the tert-butyl carbamate.
Allylation: The allyl group can be introduced using allyl bromide or allyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
科学研究应用
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
属性
分子式 |
C17H32N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C17H32N2O2/c1-7-10-19(16(20)21-17(4,5)6)15(14(2)3)13-18-11-8-9-12-18/h7,14-15H,1,8-13H2,2-6H3/t15-/m1/s1 |
InChI 键 |
ZFQLEKIHOKKTDJ-OAHLLOKOSA-N |
手性 SMILES |
CC(C)[C@@H](CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
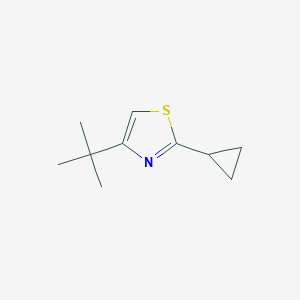
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
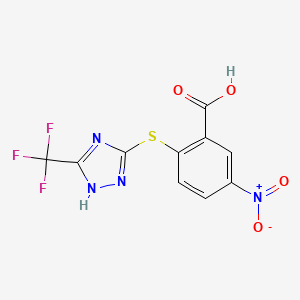
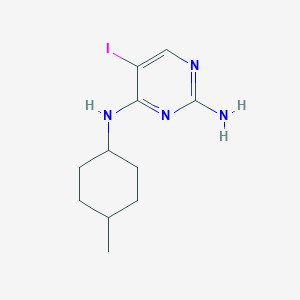
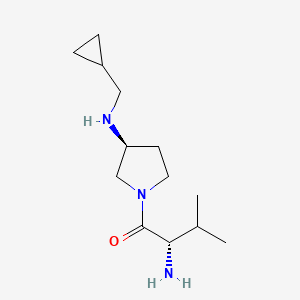
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)

